molecular formula C25H39NO4 B160414 Latanoprost ethyl amide CAS No. 607351-44-0

Latanoprost ethyl amide

Cat. No. B160414
M. Wt: 417.6 g/mol
InChI Key: KNXVTDOCIZLXFW-SQACBOECSA-N
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Description

Latanoprost ethyl amide (Lat-NEt) is a latanoprost analog in which the C-1 carboxyl group has been modified to an N-ethyl amide . Latanoprost is a potent, selective prostaglandin F2α analog receptor agonist .


Synthesis Analysis

The synthesis of prostaglandins, including latanoprost ethyl amide, involves a practicability-oriented synthetic strategy. The multiply substituted five-membered rings in prostaglandins are constructed via the key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins is installed using the asymmetric hydrogenation method . From versatile common intermediates, a series of prostaglandins and related drugs could be produced in two steps .


Molecular Structure Analysis

The molecular formula of Latanoprost ethyl amide is C25H39NO4 . The molecular weight is 417.6 g/mol . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide .


Chemical Reactions Analysis

The synthesis of prostaglandins, including latanoprost ethyl amide, involves key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins is installed using the asymmetric hydrogenation method .


Physical And Chemical Properties Analysis

The molecular weight of Latanoprost ethyl amide is 417.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 13 . The Exact Mass is 417.28790873 g/mol .

Scientific Research Applications

Metabolism and Biochemical Effects

  • Hydrolysis and Conversion: Latanoprost ethyl amide undergoes hydrolysis in corneal tissue to form a potent prostanoid FP receptor agonist. This process, observed in both human and bovine corneal tissues, involves the conversion of latanoprost to its corresponding prostaglandin carboxylic acid (Maxey, Johnson, & Labrecque, 2002).

Therapeutic Effects on Hair Growth

  • Stimulating Hair Follicle Activity: Latanoprost has been shown to significantly increase hair density in patients with mild androgenetic alopecia. This discovery was made through a randomized, double-blind, placebo-controlled study assessing the efficacy of latanoprost on hair growth and pigmentation (Blume-Peytavi et al., 2012).
  • Effect on Bald Scalp: A pilot study using the macaque model of androgenetic alopecia demonstrated that latanoprost can induce moderate to marked hair regrowth, converting vellus hairs to intermediary or terminal hairs (Uno et al., 2002).

Novel Drug Delivery Systems

  • Contact Lens Drug Delivery: A drug-eluting contact lens designed for prolonged delivery of latanoprost for glaucoma treatment exhibited controlled and sustained release over one month. This approach is promising for glaucoma treatment and other ocular drug delivery applications (Ciolino et al., 2014).
  • Biodegradable Nanoparticles: Biodegradable nanoparticles have been developed for controlled subconjunctival delivery of latanoprost acid. This method resulted in sustained latanoprost acid delivery in vivo, indicating potential for controlled ocular drug delivery (Giarmoukakis et al., 2013).

Molecular Transport and Cellular Interaction

  • Prostaglandin Transporter Interaction: The prostaglandin transporter OATP2A1, found in various human ocular tissues, has been identified to transport the antiglaucoma prostanoid latanoprost. This discovery has implications for understanding the intraocular disposition of latanoprost (Kraft et al., 2010).

Safety And Hazards

Latanoprost is toxic if swallowed and is suspected of damaging fertility or the unborn child . It is advised not to handle it until all safety precautions have been read and understood .

Future Directions

Latanoprost is an eye drop formulation for treating elevated intraocular pressure (IOP) in ocular hypertension or open-angle glaucoma patients . It is a prostaglandin F2 alpha analog and is most commonly used as the first line of treatment in glaucoma due to their efficacy in reducing the IOP, convenient once-daily dosing, and acceptable safety profile .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXVTDOCIZLXFW-SQACBOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111765
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latanoprost ethyl amide

CAS RN

607351-44-0
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607351-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Okka - Selcuk Medical Journal, 2003 - selcukmedj.org
… Latanoprost ethyl amide EP PGF, Although it has been claimed that prostaglandin ethyl amides are not converted to the free acids in vivo, studies have shown that bovine and human …
Number of citations: 3 www.selcukmedj.org
Y Li - 2018 - search.proquest.com
Mycobacteriophages are the viruses that infect mycobacteria. Due to the high death rate and antibiotic-resistant strains, phage therapy is considered to be a promising treatment of …
Number of citations: 0 search.proquest.com
M Brilanti - spiral.imperial.ac.uk
A better interpretation of tumour heterogeneity and variability is vital for the improvement of novel diagnostic techniques and personalized cancer treatments. Tumour tissue …
Number of citations: 0 spiral.imperial.ac.uk

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